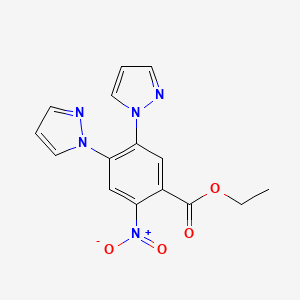

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate

説明

Significance of Pyrazole (B372694) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. globalresearchonline.netorientjchem.org This distinction is due to its presence in a multitude of compounds with diverse and potent biological activities. researchgate.netnih.govpharmatutor.orgnih.gov

The pyrazole nucleus is a cornerstone in the development of pharmaceuticals, demonstrating a wide spectrum of therapeutic applications. nih.govnih.gov Its derivatives are known to exhibit anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties, among others. globalresearchonline.netresearchgate.net This versatility has led to the successful development and marketing of several drugs incorporating the pyrazole moiety. The structural diversity of pyrazole derivatives allows for fine-tuning of their pharmacological profiles, making them a continued focus of research in the quest for more effective and less toxic therapeutic agents. globalresearchonline.netmdpi.com

| Drug Name | Core Structure | Therapeutic Application |

|---|---|---|

| Celecoxib | Pyrazole | Anti-inflammatory (COX-2 inhibitor) |

| Sildenafil | Pyrazolopyrimidinone | Erectile dysfunction (PDE5 inhibitor) |

| Rimonabant | Pyrazole | Anti-obesity (Cannabinoid receptor antagonist) |

| Crizotinib | Aminopyrazole | Anticancer (ALK/ROS1 inhibitor) |

| Metamizole | Pyrazolone | Analgesic and antipyretic |

A key feature of the pyrazole ring is its ability to undergo annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This phenomenon significantly influences the molecule's chemical and physical properties. The position of the proton affects the pyrazole's character as a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net

The relative basicity of the two nitrogen atoms (a pyridine-like sp2 nitrogen and a pyrrole-like nitrogen) is altered by the tautomeric equilibrium. imperial.ac.uk The pyridine-like nitrogen is generally more basic and susceptible to electrophilic attack. researchgate.net The acidity of the N-H proton is influenced by substituents on the ring; electron-withdrawing groups tend to increase its acidity. researchgate.net This tautomerism dictates the regioselectivity of substitution reactions, as the different tautomers present distinct electronic distributions and steric environments, thereby guiding the course of synthetic transformations and influencing the ultimate biological function of the molecule.

Role of Nitroaromatic Moieties in Chemical Synthesis and Bioactive Compounds

Nitroaromatic compounds are characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group imparts unique reactivity to these molecules, making them valuable intermediates in organic synthesis and components of many bioactive compounds. researchgate.net

The strategic placement of a nitro group on a heterocyclic or aromatic ring system can profoundly affect the molecule's electronic properties. As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, often directing incoming nucleophiles to the ortho and para positions. Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amino group, which can then participate in a wide array of subsequent chemical transformations, including diazotization and cyclization reactions to form new heterocyclic rings. researchgate.net This synthetic flexibility makes nitro-substituted heterocycles important precursors in the synthesis of pharmaceuticals and dyes.

Nitro-substituted benzoate (B1203000) esters are important building blocks in organic synthesis. The ester functionality can serve as a protecting group or be readily converted into other functional groups such as carboxylic acids, amides, or alcohols. wikipedia.org The nitro group, as mentioned, activates the aromatic ring and can be transformed into an amine. For example, ethyl p-nitrobenzoate is a common starting material in the synthesis of various compounds. rsc.orgnih.gov The combination of the ester and nitro functionalities on a benzene (B151609) ring provides two distinct points for chemical modification, allowing for the construction of complex molecular architectures. The nitration of benzoate esters, such as methyl benzoate, is a standard method for their preparation. orgsyn.org These synthons are frequently used in the preparation of pharmaceuticals and other fine chemicals. acs.orggoogle.com

Contextualization of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate within Heterocyclic Frameworks

This compound is a molecule that integrates the key chemical features discussed previously: a benzoate ester, a nitroaromatic system, and pyrazole heterocycles. Its specific structure suggests a high potential as a versatile synthetic intermediate.

The molecule consists of a central benzene ring substituted with four different functional groups. The ethyl benzoate group at position 1 provides a handle for hydrolysis to the corresponding carboxylic acid or transamidation. The nitro group at position 2 exerts a strong electron-withdrawing effect, which significantly influences the reactivity of the entire aromatic ring and the adjacent ester group. The two 1-pyrazolyl substituents at positions 4 and 5 introduce additional heterocyclic moieties known for their roles in coordinating to metal ions and in forming biologically active structures.

The spatial arrangement of these groups is critical. The ortho-nitro group can sterically hinder reactions at the ester carbonyl and electronically influence its susceptibility to nucleophilic attack. The vicinal di-pyrazolyl arrangement on the benzene ring creates a unique bidentate ligand system, which could be valuable in coordination chemistry. Furthermore, the reduction of the nitro group at position 2 to an amine would generate a highly functionalized aniline (B41778) derivative. This product, an ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate, would be a prime candidate for intramolecular cyclization reactions, potentially leading to the formation of novel polycyclic heterocyclic systems, such as benzodiazepines or other fused heterocycles.

While specific research on the synthesis and reactivity of this compound is not extensively documented in publicly available literature, its constituent parts point towards its utility as a sophisticated building block for creating complex, functionalized molecules for medicinal chemistry and materials science. aaronchem.comchemicalbook.comsinfoobiotech.comchemuniverse.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 1256633-25-6 | chemicalbook.comsinfoobiotech.comchemuniverse.com |

| Molecular Formula | C15H13N5O4 | aaronchem.comsinfoobiotech.comchemuniverse.com |

| Molecular Weight | 327.29 g/mol | aaronchem.comcacheby.com |

| MDL Number | MFCD18071043 | aaronchem.comchemuniverse.com |

Structural Uniqueness and Research Interest

While specific research dedicated to this compound is not extensively documented in publicly available literature, its structure alone warrants significant research interest. The molecule, with the chemical formula C15H13N5O4, integrates several key functional groups, each contributing to its unique chemical character. chemuniverse.com

The core of the molecule is a benzoate group, specifically an ethyl ester of benzoic acid. This ester functionality provides a site for potential hydrolytic activity and can influence the molecule's solubility and pharmacokinetic properties. Attached to this benzoate ring are a nitro group and two pyrazolyl substituents.

The nitro group at the 2-position of the benzoate ring is a powerful electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. This electronic influence is a critical determinant of the molecule's reactivity.

The most striking feature is the presence of two pyrazole rings attached at the 4 and 5 positions of the benzoate core. The spatial arrangement of these two heterocyclic rings in close proximity on the benzene ring is a source of structural rigidity and potential for specific conformational preferences. This di-pyrazolyl substitution pattern is relatively uncommon and could lead to unique metal-coordinating properties or specific interactions with biological macromolecules.

The combination of the electron-withdrawing nitro group and the electron-rich pyrazole rings on the same aromatic platform creates a "push-pull" electronic environment, which can result in interesting photophysical properties, such as fluorescence, making such compounds potential candidates for use as dyes or in materials science. chemuniverse.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256633-25-6 | chemuniverse.comchemicalbook.com |

| Molecular Formula | C15H13N5O4 | chemuniverse.com |

| Molecular Weight | 327.3 g/mol | chemuniverse.com |

| Purity | 97% | chemuniverse.com |

| MDL Number | MFCD18071043 | chemuniverse.com |

Hypothesis on Potential Applications based on Structural Motifs

Given the absence of specific application studies for this compound, we can hypothesize its potential uses based on the known activities of its constituent structural motifs.

The pyrazole ring is a well-established pharmacophore, present in a wide array of drugs with activities including anti-inflammatory, analgesic, and anticancer properties. nih.govresearchgate.net The presence of two pyrazole moieties in this compound suggests that it could be investigated for similar biological activities. The di-pyrazolyl arrangement might allow for chelation of metal ions, which is a mechanism of action for some antimicrobial and anticancer agents.

The nitroaromatic component of the molecule also points towards potential biological applications. Nitro-containing compounds are known to have antimicrobial and antiparasitic properties, often acting through bioreduction to generate reactive nitrogen species that can damage cellular components. nih.gov Therefore, this compound could be explored as a potential antimicrobial agent.

In the realm of materials chemistry, the unique electronic structure arising from the combination of electron-donating pyrazole rings and an electron-withdrawing nitro group on a conjugated aromatic system could lead to applications in organic electronics, such as in the development of novel dyes or as components in organic light-emitting diodes (OLEDs). chemuniverse.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-nitro-4,5-di(pyrazol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-2-24-15(21)11-9-13(18-7-3-5-16-18)14(10-12(11)20(22)23)19-8-4-6-17-19/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSVCOTZKCUFSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CC=N2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Nitro 4,5 Di 1 Pyrazolyl Benzoate

Retrosynthetic Analysis of the Compound Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

Disconnection Strategies for the Pyrazolyl Moieties

The two pyrazolyl groups attached to the benzene (B151609) ring are key features of the target molecule. A primary disconnection strategy involves breaking the C-N bonds that link the pyrazole (B372694) rings to the benzoate (B1203000) core. This leads to a di-substituted aminobenzoate precursor and two equivalents of a pyrazole-forming reagent. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. youtube.com A common method for its synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction known as the Knorr pyrazole synthesis. youtube.com Therefore, the retrosynthetic pathway for the pyrazolyl moieties points towards a precursor with two appropriately positioned leaving groups on the benzene ring that can be displaced by pyrazole, or two amino groups that can be converted into pyrazoles.

Approaches to the Nitro-Substituted Benzoate Core

The core of the molecule is a nitro-substituted ethyl benzoate. Retrosynthetically, this can be broken down into simpler components. The ester group can be formed through a Fischer esterification of the corresponding carboxylic acid. sciencesnail.com The nitro group is typically introduced via an electrophilic aromatic substitution reaction on the benzoic acid or a derivative thereof. truman.eduwikipedia.org The relative positions of the nitro group, the ester, and the two pyrazolyl substituents are critical and must be considered during the synthetic design. The carboxylic acid group is a meta-director in electrophilic aromatic substitution. truman.edu Therefore, direct nitration of benzoic acid would primarily yield the meta-nitro product. truman.edu To achieve the desired substitution pattern, the synthetic strategy might involve starting with a precursor that already has the correct arrangement of functional groups or using directing group strategies to control the regioselectivity of the reactions.

Exploration of Synthetic Routes towards the Benzoate Scaffold

Functionalization of Benzoic Acid Derivatives

The synthesis often begins with a commercially available benzoic acid derivative. orgsyn.orgresearchgate.net The functionalization of this starting material is key to introducing the necessary substituents at the correct positions. For instance, starting with a di-halogenated benzoic acid could allow for the subsequent introduction of the pyrazolyl groups via nucleophilic aromatic substitution. Alternatively, starting with a di-aminobenzoic acid derivative could serve as a precursor for building the pyrazole rings. The choice of starting material and the sequence of reactions are crucial for an efficient synthesis.

Introduction of Nitro and Ester Groups

The nitro and ester functionalities can be introduced at various stages of the synthesis. acs.orgnih.govfishersci.comnih.gov As mentioned, Fischer esterification is a common method for converting a carboxylic acid to its corresponding ethyl ester. sciencesnail.com This reaction is typically catalyzed by a strong acid. sciencesnail.com The nitration of the aromatic ring is usually achieved using a mixture of concentrated nitric acid and sulfuric acid. truman.eduyoutube.com The conditions for nitration, particularly the temperature, need to be carefully controlled to avoid the formation of unwanted side products. truman.edu In some strategies, the nitro group may be introduced early in the synthesis to act as a directing group for subsequent reactions, while in others it may be added towards the end.

Construction of the Pyrazole Rings

The final key step in the synthesis is the construction of the two pyrazole rings on the benzoate scaffold. A widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine. youtube.commdpi.com In the context of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, this would likely involve a precursor containing two groups that can react with a hydrazine derivative. For example, a di-acetyl or di-formyl substituted benzoate could be reacted with hydrazine to form the pyrazole rings.

Another approach involves the [3+2] cycloaddition reaction between a dipolarophile and a 1,3-dipole. nih.gov For instance, a precursor with two alkyne functionalities could react with a diazo compound to form the pyrazole rings. The specific choice of reagents and reaction conditions will depend on the nature of the substituents on the benzoate core and the desired regioselectivity of the pyrazole formation.

The synthesis of pyrazole derivatives can be achieved through various methods, as highlighted in the table below, which summarizes different approaches and their key features.

| Synthetic Method | Reactants | Key Features | Reference |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound and Hydrazine | A classic and widely used method. | youtube.com |

| Cyclocondensation | α,β-Unsaturated carbonyls and Hydrazine | Versatile method for substituted pyrazoles. | nih.gov |

| [3+2] Cycloaddition | Alkyne and Diazo compound | Forms the pyrazole ring in a single step. | nih.gov |

| From Hydrazones | Hydrazone and Vilsmeier-Haack reagent | Useful for synthesizing pyrazole aldehydes. | researchgate.net |

Cyclocondensation Reactions for Pyrazole Formation

Alternative pathways to pyrazoles include the reaction of α,β-unsaturated ketones and aldehydes with hydrazines. nih.gov This process first yields a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. The choice of starting materials is critical as it directly dictates the substitution pattern on the resulting pyrazole ring, which is a key consideration for controlling the final properties of the target molecule, this compound.

A variety of catalysts can be employed to facilitate these cyclocondensation reactions. While traditionally conducted under acidic or basic conditions, modern methods often utilize catalysts like nano-ZnO or iodine to improve yields and reaction rates. nih.gov

Table 1: Common Starting Materials for Pyrazole Synthesis via Cyclocondensation

| Precursor Type | Reactant | Resulting Moiety |

|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine | Substituted Pyrazole |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (requires oxidation) |

Regioselective Pyrazole Synthesis and Control

When unsymmetrical 1,3-dicarbonyl compounds are used as precursors, the Knorr synthesis can potentially yield two different regioisomers. The control of regioselectivity is therefore a paramount concern in pyrazole synthesis. nih.gov The outcome of the reaction is governed by the differential reactivity of the two carbonyl groups towards the initial nucleophilic attack by the hydrazine.

Several factors influence this regioselectivity:

Steric Hindrance: Bulky substituents adjacent to one carbonyl group can sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.

Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can make one carbonyl carbon more electrophilic than the other.

Reaction Conditions: The choice of solvent and catalyst can significantly influence the regiochemical outcome. For instance, reactions in polar protic solvents like ethanol (B145695) may yield different isomeric ratios compared to those in aprotic dipolar solvents. nih.gov

For the synthesis of the unsubstituted pyrazole required for the target molecule, the simplest 1,3-dicarbonyl equivalent, malondialdehyde, or its synthetic precursors, would be reacted with hydrazine, obviating the issue of regioselectivity.

Integration of Pyrazolyl Units onto the Benzoate System

The crucial step in the synthesis of this compound is the attachment of two pyrazole rings to the central benzene core. This is most plausibly achieved through a double nucleophilic aromatic substitution (SNAr) reaction. The likely starting material for this transformation would be Ethyl 4,5-dihalo-2-nitrobenzoate , with fluoro or chloro atoms being the most probable halogens due to their high reactivity in SNAr reactions.

Mechanistic Considerations for Di-substitution at the 4,5-Positions

The success of the di-substitution relies on the activation of the C4 and C5 positions of the benzoate ring towards nucleophilic attack. The presence of strong electron-withdrawing groups (EWGs) ortho and para to the leaving groups (halogens) is essential for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.

In the proposed precursor, Ethyl 4,5-dihalo-2-nitrobenzoate, the conditions for a facile SNAr are met:

The nitro group at the C2 position is a powerful EWG that activates the halogen at the C5 position (para) and, to a lesser extent, the halogen at the C4 position (meta).

The ester group (ethyl carboxylate) at the C1 position also acts as an EWG, further activating the halogen at the C4 position (para) and the C5 position (meta).

The reaction would proceed sequentially. The first pyrazole molecule, acting as a nitrogen nucleophile, would attack one of the halogen-bearing carbons. The halogen at the C4 position is para to the ester group, while the halogen at the C5 position is para to the nitro group. Both are strongly activated. Following the displacement of the first halogen, the newly introduced pyrazolyl group might further influence the reactivity of the remaining halogen, allowing for the second substitution to occur, ultimately yielding the desired 4,5-di(1-pyrazolyl) product. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole's N-H, increasing its nucleophilicity.

Catalytic Approaches in Pyrazole-Benzoate Coupling

While the SNAr pathway is highly probable for an activated system like a dihalo-nitrobenzoate, modern organic synthesis also offers powerful catalytic cross-coupling methods for forming C-N bonds. These reactions, however, are more commonly used when the aromatic ring is not sufficiently activated for SNAr.

Notable catalytic methods include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming aryl-nitrogen bonds. It could theoretically be used to couple pyrazole with a dihalo-benzoate. The choice of phosphine (B1218219) ligand is critical for the reaction's success and can influence which position on the pyrazole ring (N1 or N2) binds to the aryl group.

Ullmann Condensation: This is a copper-catalyzed reaction for the arylation of amines, alcohols, and thiols. Copper(I) catalysts, often in combination with a ligand, can effectively couple pyrazole with aryl halides. rsc.org These reactions sometimes require high temperatures but are a viable alternative to palladium-based methods.

For the specific synthesis of this compound, the high degree of activation provided by the nitro and ester groups makes the non-catalytic SNAr pathway the most direct and likely industrial route. However, catalytic methods remain an important tool for analogous structures that may be less electronically activated.

Optimization of Reaction Conditions and Green Chemistry Principles

Solvent Effects and Reaction Medium Selection

The choice of solvent is critical in both the pyrazole formation and the pyrazole-benzoate coupling steps.

For Pyrazole Synthesis: As mentioned, the solvent can influence regioselectivity. Aprotic dipolar solvents such as DMF or DMAc have been shown to provide high regioselectivity in some pyrazole syntheses. nih.gov

For Pyrazole-Benzoate Coupling (SNAr): Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal for SNAr reactions. They are effective at solvating the cation of the base (e.g., K⁺ from K₂CO₃) while poorly solvating the nucleophilic anion (the pyrazolide), thereby increasing its reactivity.

In line with the principles of green chemistry , there is a growing emphasis on developing more environmentally benign synthetic protocols. nih.gov This includes:

Use of Greener Solvents: Efforts are being made to replace traditional polar aprotic solvents with more sustainable alternatives. Water has been explored as a solvent for some pyrazole syntheses, often with the aid of surfactants or phase-transfer catalysts. mdpi.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example using ball-milling or microwave irradiation, can significantly reduce chemical waste. mdpi.com Microwave-assisted synthesis, in particular, can dramatically shorten reaction times and improve yields.

Catalyst Recyclability: Employing heterogeneous catalysts that can be easily recovered and reused is a key green chemistry principle.

Table 2: Comparison of Solvents for Pyrazole Synthesis and Coupling

| Solvent Type | Examples | Application/Effect | Green Chemistry Consideration |

|---|---|---|---|

| Polar Protic | Ethanol, Water | Common for cyclocondensations; can influence regioselectivity. Water is a green solvent. | Ethanol is bio-renewable; Water is ideal. |

| Polar Aprotic | DMF, DMSO, DMAc | Excellent for SNAr reactions; can improve regioselectivity in pyrazole synthesis. | Often derived from petrochemicals and can be difficult to dispose of. |

| Non-Polar | Toluene, Hexane | Generally less effective for the polar reactions involved. | Environmental and health concerns. |

Catalyst Screening and Efficiency (e.g., Sodium Benzoate as Organocatalyst)

The selection of an appropriate catalyst is paramount in the synthesis of pyrazole-containing compounds. While the direct synthesis of this compound is highly specific, principles of catalyst efficiency can be drawn from related pyrazole syntheses. Organocatalysts, for instance, have gained significant traction for their mild, environmentally friendly, and often highly efficient nature.

Sodium benzoate, a commercially available and low-toxicity organocatalyst, has proven effective in the synthesis of pyrazole derivatives, such as pyrano[2,3-c]pyrazoles. researchgate.netsemanticscholar.org It functions as a mild base, facilitating condensation reactions in aqueous media, which aligns with the principles of green chemistry. researchgate.netsemanticscholar.orgsemanticscholar.org In a model four-component reaction to produce pyranopyrazoles, the efficiency of sodium benzoate was systematically evaluated. Researchers found that using just 2.5 mol% of sodium benzoate in water at room temperature could initiate the reaction, although the yield was initially modest at 45%. semanticscholar.org By optimizing the catalyst loading and reaction conditions, significant improvements in yield were achieved.

The efficiency of a catalyst in such syntheses is not only measured by the final yield but also by reaction times and the simplicity of the work-up procedure. The use of sodium benzoate in aqueous solutions often leads to the precipitation of the product, which can then be isolated by simple filtration, frequently avoiding the need for complex chromatographic purification. semanticscholar.org A plausible mechanism for its catalytic action involves the deprotonation of acidic methylene (B1212753) compounds, which then participate in Knoevenagel condensation with aldehydes, a key step in building the heterocyclic framework.

Below is a table summarizing the effect of different catalysts on a model pyranopyrazole synthesis, illustrating the screening process.

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| No Catalyst | Water | 80 | 12 | < 10 |

| Piperidine (10) | Ethanol | Reflux | 5 | 85 |

| Sodium Benzoate (10) | Water | 80 | 2 | 92 |

| Glycine (15) | Water | 80 | 3 | 88 |

| Urea (20) | Water | Room Temp | 6 | 90 |

| This table is illustrative, based on findings for related pyrazole syntheses, to demonstrate a typical catalyst screening process. |

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of the final product are critical objectives in synthetic chemistry. For a molecule like this compound, this involves optimizing the coupling reaction of two pyrazole units onto a benzoate core. Key strategies for yield enhancement include the precise control of reaction parameters and the use of highly efficient catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, are often employed for N-arylation and are highly sensitive to ligands, bases, solvents, and temperature. beilstein-journals.org For instance, intramolecular C–H arylation, a common final step in creating fused aromatic systems, often employs a palladium catalyst to achieve yields ranging from 40% to 70%. beilstein-journals.org

Purity is another major consideration. The reaction work-up for many modern synthetic methods is designed to be straightforward. In the case of water-based reactions catalyzed by sodium benzoate, the product often precipitates out of the reaction mixture in a relatively pure form. semanticscholar.org Subsequent recrystallization from a suitable solvent, such as ethanol, is typically sufficient to achieve high purity. semanticscholar.org For more complex reaction mixtures resulting from cross-coupling reactions, column chromatography is a standard purification technique to separate the desired product from unreacted starting materials, catalyst residues, and by-products.

Factors influencing yield and purity in a typical N-arylation coupling reaction are summarized below:

| Factor | Influence on Yield and Purity |

| Catalyst System | The choice of metal (e.g., Pd, Cu) and ligand is crucial for reaction efficiency and selectivity, minimizing side reactions. |

| Base | The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, N-methylmorpholine) can significantly affect the rate of N-arylation and the formation of impurities. nih.gov |

| Solvent | The polarity and boiling point of the solvent (e.g., DMF, Toluene, THF) can influence substrate solubility and reaction kinetics. |

| Temperature | Higher temperatures can increase reaction rates but may also lead to thermal degradation and side-product formation. |

| Purity of Precursors | The presence of impurities in the starting materials can inhibit the catalyst and lead to a complex product mixture, reducing both yield and purity. |

Synthesis of Precursors and Related Intermediates

The construction of this compound relies on the availability of two key types of precursors: the substituted pyrazole rings and a suitably activated benzoate derivative onto which they can be coupled.

Preparation of Substituted Pyrazoles for Coupling

Substituted pyrazoles are foundational heterocycles in pharmaceuticals and materials science. mdpi.commdpi.com Their synthesis is well-established, with both classical and modern methods available.

The most traditional and straightforward method is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . mdpi.commdpi.com This reaction, first reported by Knorr in 1883, involves the reaction of a β-diketone with hydrazine, which can lead to a mixture of regioisomers depending on the substitution pattern of the diketone. mdpi.com

More advanced and regioselective methods have since been developed. One such strategy is the tandem catalytic cross-coupling/electrocyclization of enol triflates with diazoacetates. nih.govacs.org This powerful method allows for the synthesis of 3,4,5-trisubstituted pyrazoles with a high degree of structural complexity. nih.govacs.org The reaction proceeds via a palladium-catalyzed coupling followed by a thermal electrocyclic ring-closure. nih.gov

Multi-component reactions (MCRs) offer another efficient route, allowing for the construction of complex pyrazole derivatives in a single pot from simple starting materials. beilstein-journals.org For example, a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate (B1144303) can produce highly functionalized pyranopyrazoles. researchgate.netsemanticscholar.org

A summary of common synthetic routes to substituted pyrazoles is presented below.

| Synthetic Method | Starting Materials | Key Features |

| Knorr Cyclocondensation | 1,3-Diketones, Hydrazines | A classic, widely used method; can produce regioisomeric mixtures. mdpi.com |

| Reaction with α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehydes/Ketones, Hydrazines | Provides access to different substitution patterns. mdpi.com |

| Tandem Cross-Coupling/Electrocyclization | Enol Triflates, Diazoacetates | Modern, versatile method for highly substituted pyrazoles with excellent regiocontrol. nih.govacs.org |

| 1,3-Dipolar Cycloaddition | Alkynes/Alkenes, Diazo Compounds/Nitrilimines | Powerful pericyclic reaction for constructing the pyrazole ring. beilstein-journals.org |

| Multi-Component Reactions | Aldehydes, Active Methylene Compounds, Hydrazines | High atom economy and operational simplicity. researchgate.netbeilstein-journals.org |

Synthesis of Halogenated or Activated Benzoate Derivatives

To facilitate the double N-arylation with pyrazole, the benzoate precursor must be activated, typically through the introduction of leaving groups such as halogens at the 4 and 5 positions. The synthesis of Ethyl 2-Nitro-4,5-dihalobenzoate would be a key intermediate.

The synthesis of such precursors generally starts from a commercially available substituted benzoic acid or ester. Standard aromatic substitution reactions are then employed. For instance, the nitration of a suitable benzoate derivative would introduce the nitro group. Subsequent halogenation (bromination or chlorination) at the desired positions can be achieved using electrophilic aromatic substitution reactions under appropriate catalytic conditions. The presence of the nitro group, which is deactivating, and the ester group will direct the incoming electrophiles (halogens) to the desired positions.

Alternatively, methods like the Suzuki or Ullmann coupling reactions require specific types of activated benzoates. beilstein-journals.orgresearchgate.net For a Suzuki coupling, a di-boronic ester derivative of the benzoate would be required, while Ullmann coupling typically proceeds from an aryl halide. The synthesis of these activated intermediates is a critical step that dictates the feasibility of the subsequent coupling reactions. For example, direct arylation polycondensation has been successfully used with dibrominated monomers like 4,7-dibromo-2,1,3-benzothiadiazole (B82695) (DBrBT), highlighting the utility of di-halogenated aromatics as coupling partners. researchgate.net

The choice of leaving group (e.g., I, Br, Cl, OTf) on the benzoate ring is crucial, as it directly impacts the reactivity in the subsequent C-N bond-forming steps.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural assignment can be achieved.

Detailed ¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Integration

The ¹H NMR spectrum of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is predicted to show a series of distinct signals corresponding to the protons of the ethyl group, the substituted benzene (B151609) ring, and the two pyrazole (B372694) rings.

The protons of the ethyl ester group are expected to appear as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) would likely resonate as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH3) would appear as a triplet.

The aromatic protons on the central benzene ring will show signals in the downfield region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the nitro, ester, and pyrazole substituents. The protons at positions 3 and 6 on the benzene ring will each appear as singlets due to the substitution pattern.

The pyrazole ring protons are expected to show three distinct signals for each ring. Typically, the proton at position 4 of the pyrazole ring (H-4') appears as a triplet, while the protons at positions 3 and 5 (H-3' and H-5') show distinct signals, often as doublets of doublets, due to coupling with each other and with the H-4' proton. The specific chemical shifts will be influenced by their position relative to the benzene ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Ethyl -CH3 | ~1.4 | Triplet (t) | ~7.1 | 3H |

| Ethyl -CH2- | ~4.4 | Quartet (q) | ~7.1 | 2H |

| Pyrazole H-4' (x2) | ~6.5 | Triplet (t) | ~2.2 | 2H |

| Pyrazole H-3' (x2) | ~7.7 | Doublet (d) | ~1.8 | 2H |

| Aromatic H-3 | ~8.0 | Singlet (s) | - | 1H |

| Aromatic H-6 | ~8.2 | Singlet (s) | - | 1H |

| Pyrazole H-5' (x2) | ~8.4 | Doublet (d) | ~2.5 | 2H |

Note: The predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.

¹³C NMR Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 15 distinct carbon signals are expected in the broadband-decoupled spectrum, corresponding to the molecular formula C₁₅H₁₃N₅O₄. aaronchem.com

The ethyl group carbons will appear in the upfield region, with the methyl carbon being the most shielded. The ester carbonyl carbon is characteristically deshielded and will appear significantly downfield.

The carbons of the benzene ring will resonate in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing nitro group (C-2) and the pyrazole rings (C-4, C-5) will be significantly deshielded.

The pyrazole ring carbons will also appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the point of attachment to the benzene ring.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH3 | ~14.2 |

| Ethyl -CH2- | ~62.0 |

| Pyrazole C-4' (x2) | ~108.0 |

| Aromatic C-3, C-6 | ~118.0 - 125.0 |

| Aromatic C-1 | ~128.0 |

| Pyrazole C-3' (x2) | ~130.0 |

| Aromatic C-4, C-5 | ~140.0 - 145.0 |

| Pyrazole C-5' (x2) | ~142.0 |

| Aromatic C-2 | ~148.0 |

| Ester C=O | ~164.0 |

Note: These are predicted chemical shift ranges and the actual values can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

While specific 2D NMR data for this compound is not publicly available, these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the ethyl -CH₂- quartet and the -CH₃ triplet. It would also confirm the intra-ring couplings within the pyrazole rings (H-3' with H-4', and H-4' with H-5').

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum would link each proton to its directly attached carbon atom. This is essential for assigning the carbon signals based on the already assigned proton spectrum.

¹⁵N NMR (if applicable) for Nitrogen Environment Characterization

¹⁵N NMR spectroscopy, although less common due to lower sensitivity, can provide valuable information about the five distinct nitrogen environments in this compound.

The nitrogen atom of the nitro group would be expected to have a chemical shift in the range of -20 to +20 ppm (relative to nitromethane). The two types of nitrogen atoms within the pyrazole rings would show different chemical shifts. The N-1 nitrogen, bonded to the benzene ring, would have a different electronic environment and thus a different chemical shift compared to the N-2 nitrogen within the pyrazole ring. Typically, pyrazole nitrogens resonate in a broad range from -180 to -80 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Nitro, Ester, and Pyrazole Groups

The IR spectrum of this compound would display a series of absorption bands confirming the presence of its key functional groups.

Nitro Group (NO₂): Aromatic nitro compounds show two strong and characteristic stretching vibrations. rsc.orgrsc.orgchemicalbook.com The asymmetric stretch (νas) appears at a higher frequency than the symmetric stretch (νs).

Ester Group (C=O, C-O): The most prominent feature of the ester group is the strong carbonyl (C=O) stretching absorption. acsreagentes.com.brbldpharm.comnih.gov Aromatic esters typically show this band at a slightly lower wavenumber compared to aliphatic esters due to conjugation. acsreagentes.com.brnist.gov Additionally, two C-O stretching vibrations are expected.

Pyrazole Rings: The pyrazole rings contribute to several bands in the fingerprint region of the spectrum, arising from C=C, C=N, and C-N stretching vibrations, as well as ring deformation modes. sinfoobiotech.com

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitro (Aromatic) | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Nitro (Aromatic) | Symmetric N-O Stretch | 1360 - 1290 | Strong |

| Ester (Aromatic) | C=O Stretch | 1730 - 1715 | Strong |

| Ester | Asymmetric C-O-C Stretch | 1310 - 1250 | Strong |

| Ester | Symmetric O-C-C Stretch | 1130 - 1100 | Strong |

| Pyrazole | C=N Stretch | ~1550 | Medium-Strong |

| Pyrazole | C=C Stretch | ~1480 | Medium-Strong |

| Pyrazole | Ring Vibrations | ~1400, ~1300 | Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Ethyl Group | C-H Stretch | 2980 - 2850 | Medium-Weak |

Analysis of C=O, C-N, N-O, and Aromatic C-H Stretches

Infrared (IR) spectroscopy is a crucial technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the analysis of its IR spectrum would focus on several characteristic absorption bands.

The carbonyl (C=O) stretching vibration of the ethyl ester group is typically one of the strongest and most easily identifiable peaks in the spectrum. For esters, this absorption is generally observed in the range of 1750-1735 cm⁻¹. The exact position can be influenced by the electronic environment, including the presence of the electron-withdrawing nitro group on the aromatic ring.

The nitro group (N-O) exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretch is typically found in the 1550-1500 cm⁻¹ region, while the symmetric stretch appears at a lower wavenumber, usually between 1390-1300 cm⁻¹. These bands are characteristically strong.

The carbon-nitrogen (C-N) stretches, associated with the pyrazolyl rings and their connection to the benzene ring, would likely appear in the fingerprint region of the spectrum, typically between 1350-1250 cm⁻¹.

The aromatic C-H stretches from the benzene ring are expected to appear as a group of weaker bands above 3000 cm⁻¹. The substitution pattern on the benzene ring would also give rise to characteristic C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region, which can provide information about the arrangement of the substituents.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Carbonyl (Ester) | C=O Stretch | 1750 - 1735 |

| Nitro | Asymmetric N-O Stretch | 1550 - 1500 |

| Nitro | Symmetric N-O Stretch | 1390 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and structure of the analyte.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₁₅H₁₃N₅O₄, HRMS would be used to measure its exact mass with a high degree of accuracy. The calculated monoisotopic mass of the compound is 327.0968 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would serve to confirm the elemental formula of the synthesized compound, distinguishing it from other potential compounds with the same nominal mass.

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure of the compound.

For this compound, the fragmentation pattern would likely involve characteristic losses of functional groups. Common fragmentation pathways could include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment with a mass-to-charge ratio (m/z) corresponding to the acylium ion.

Loss of ethylene (B1197577) (-CH₂CH₂) via a McLafferty rearrangement, if sterically feasible.

Loss of the nitro group (-NO₂) .

Cleavage of the pyrazolyl rings or the bond connecting them to the benzene ring.

Analysis of these fragmentation pathways is a critical step in confirming the connectivity of the atoms within the molecule.

Table 2: Potential Mass Spectrometry Fragments for this compound

| Ion | Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 327.1 |

| [M - OCH₂CH₃]⁺ | Loss of ethoxy radical | 282.1 |

| [M - NO₂]⁺ | Loss of nitro group | 281.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the presence of chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its extensive conjugated system. The key chromophores are the nitrated benzene ring and the two pyrazolyl substituents. The presence of the nitro group, a strong electron-withdrawing group, and the pyrazolyl rings, which can act as electron donors, on the same benzene ring creates a "push-pull" system. This extended conjugation typically results in absorption bands at longer wavelengths (a bathochromic or red shift).

The spectrum would likely show strong absorption bands corresponding to π → π * transitions within the aromatic and heterocyclic systems. The nitro group may also give rise to a weaker n → π * transition. The combination of these chromophores is expected to produce a complex spectrum with multiple absorption maxima.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states, such as those with intramolecular charge transfer (ICT) character. Given the "push-pull" nature of this compound, it is likely to exhibit solvatochromism. Changing the solvent from nonpolar to polar would likely stabilize the more polar excited state, leading to a shift in the absorption maxima. Studies on structurally related pyrazoline compounds have demonstrated such solvatochromic behavior, which is attributed to both non-specific and specific interactions with solvent molecules. echemi.comnih.gov

The pH-dependence of the UV-Vis spectrum would be influenced by the presence of any acidic or basic sites in the molecule. The nitrogen atoms in the pyrazolyl rings have lone pairs of electrons and could potentially be protonated under acidic conditions. Protonation would alter the electronic structure of the chromophore, leading to a shift in the absorption wavelength (a hypsochromic or blue shift is common upon protonation of nitrogen heterocycles). This makes UV-Vis spectroscopy a useful tool for determining the pKa of the compound.

X-ray Crystallography for Solid-State Structure Determination

Extensive searches for published X-ray crystallographic data for the specific compound this compound (CAS Number: 1256633-25-6) have been conducted. At present, there is no publicly available crystal structure for this molecule in the Cambridge Structural Database (CSD) or other referenced scientific literature. Therefore, a detailed analysis based on direct experimental data for this specific compound cannot be provided.

However, to offer a scientifically informed perspective, the following sections discuss the anticipated structural features based on the crystallographic analysis of closely related pyrazole and substituted benzoate (B1203000) derivatives. This comparative analysis provides a general framework for understanding the potential solid-state structure of this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While specific data for this compound is unavailable, the crystal packing of similar pyrazole-containing molecules is often governed by a variety of intermolecular interactions.

Hydrogen Bonding: Pyrazole rings can act as both hydrogen bond donors and acceptors. nih.gov In the absence of strong donors like N-H or O-H on the pyrazole rings of the title compound, weak C-H···O and C-H···N hydrogen bonds are anticipated to be significant in its crystal packing. imedpub.comlookchem.com The oxygen atoms of the nitro group and the ester carbonyl group are expected to be primary acceptors for these weak hydrogen bonds.

π-π Stacking: Aromatic systems, such as the pyrazole and benzene rings in this compound, frequently engage in π-π stacking interactions. nih.gov These interactions can be tailored by the electronic nature of the substituents. nih.govacs.org The presence of both electron-donating (pyrazolyl) and electron-withdrawing (nitro) groups on the benzene ring can influence the electrostatic potential of the aromatic system, potentially leading to offset or parallel-displaced π-stacking arrangements to optimize attractive interactions and minimize repulsion. acs.orgchemrxiv.org In related energetic compounds containing nitro-functionalized pyrazoles, face-to-face π-π stacking has been observed. nih.gov For instance, in some nitro-substituted pyrazoles, intermolecular NO2···π interactions also contribute to the stability of the crystal packing. researchgate.net

Other Interactions: In the crystal structure of a related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, weak C-H···π contacts are the primary directional interactions, leading to the formation of a three-dimensional network. nih.govdoaj.org Similar weak interactions would likely play a role in the crystal packing of the title compound.

Table 1: Anticipated Intermolecular Interactions in this compound

| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance |

| Weak Hydrogen Bonds | C-H (pyrazole, phenyl, ethyl) | O (nitro, ester), N (pyrazole) | High |

| π-π Stacking | Phenyl ring, Pyrazole rings | Phenyl ring, Pyrazole rings | High |

| NO2···π Interactions | Nitro group (π-system) | Phenyl/Pyrazole rings | Moderate |

| C-H···π Interactions | C-H (ethyl, phenyl) | Phenyl/Pyrazole rings | Moderate |

Bond Lengths, Bond Angles, and Torsional Angles

Specific bond lengths, bond angles, and torsional angles for this compound are not available. However, data from analogous structures can provide expected ranges for these parameters. For example, in the structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the bond lengths and angles were reported to be within normal ranges. nih.gov

Table 2: Expected Bond and Torsional Angle Characteristics for this compound (Based on Analogous Structures)

| Parameter | Involved Atoms/Groups | Expected Characteristics | Reference Analogy |

| Dihedral Angle | Pyrazole ring and Phenyl ring | A significant twist is expected between the planes of the pyrazole and benzene rings. In ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, this angle is 76.06 (11)°. | nih.gov |

| Torsional Angle | Ethyl ester group (C-O-C-C) | The ethyl group is likely to adopt an anti or staggered conformation. An anti conformation with a torsional angle of -175.4 (3)° was observed in ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. | nih.gov |

| Bond Angles | Around the ester linkage | Standard sp2 and sp3 hybridization angles are expected. | General |

| Bond Lengths | C-N (pyrazole-phenyl) | Reflecting single bond character with some potential conjugation effects. | General |

Conformational Analysis in the Crystalline State

The orientation of the two pyrazolyl rings relative to the central benzene ring and to each other will be a key conformational feature. It is likely that the pyrazole rings are not coplanar with the benzene ring due to steric hindrance, leading to significant dihedral angles.

The conformation of the ethyl ester group is also of interest. Studies on other substituted methyl benzoates have shown that both planar and non-planar conformations are possible, depending on the nature and position of the other substituents. rsc.org In the case of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the ethyl side chain adopts an anti conformation. nih.gov

The nitro group, being relatively bulky, will also influence the local conformation and the planarity of the benzene ring system. Conformational polymorphism, where the same molecule crystallizes in different arrangements, is a possibility for flexible molecules like this, driven by subtle changes in substituent orientations. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing fundamental insights into the behavior of molecules. For a compound like Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, these methods could elucidate its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the three-dimensional arrangement of atoms in a molecule. A DFT study on this compound would calculate its optimized ground state geometry, providing precise data on bond lengths, bond angles, and dihedral angles between the constituent rings. This information is crucial for understanding the steric and electronic interactions within the molecule. No such studies have been published.

The presence of rotatable single bonds, particularly those connecting the pyrazolyl rings and the ethyl ester group to the central benzene (B151609) ring, suggests that this compound can exist in multiple conformations. A conformational analysis would map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is vital for understanding its dynamic behavior in solution. To date, no conformational analysis for this specific compound has been reported.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, this analysis would shed light on its potential as an electrophile or nucleophile and predict the wavelengths of its electronic absorption spectra. No HOMO-LUMO analysis for this molecule is currently available.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an EPS map would highlight the electrophilic character of the nitro group and the hydrogen bond accepting capabilities of the pyrazolyl nitrogen atoms and ester oxygen atoms. No published research includes an EPS map for this compound.

Spectroscopic Property Prediction and Validation

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the characterization of new compounds and the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, often using DFT, can predict the 1H and 13C NMR chemical shifts and spin-spin coupling constants for a given molecule. For this compound, these predictions would be invaluable for confirming its structure and assigning its experimental NMR signals. However, no computational NMR studies for this specific molecule have been found in the literature.

Simulated IR and UV-Vis Spectra for Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational (IR) and electronic (UV-Vis) spectra of molecules. These simulations provide a theoretical benchmark that, when compared with experimental spectra, can confirm the successful synthesis and purification of the target compound.

The simulated IR spectrum is obtained by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key vibrational modes would include the N-O stretching of the nitro group, C=O stretching of the ester, C-N and N-N stretching of the pyrazole (B372694) rings, and various C-H and C-C vibrations of the aromatic systems. A comparison of the calculated and experimental IR spectra can aid in the assignment of complex spectral features.

The UV-Vis spectrum is simulated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. These transitions, often of the π → π* or n → π* type, are responsible for the absorption of light in the ultraviolet and visible regions. For a molecule like this compound, the electronic transitions would be influenced by the interplay of the nitro, ester, and pyrazolyl substituents on the benzene ring.

Table 1: Hypothetical Simulated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Simulated (DFT) | Experimental |

| IR (cm⁻¹) | ||

| N-O asymmetric stretch | ~1530 | (Value) |

| N-O symmetric stretch | ~1350 | (Value) |

| C=O stretch (ester) | ~1720 | (Value) |

| C-N stretch (pyrazole) | ~1300 | (Value) |

| UV-Vis (nm) | ||

| λmax (π → π) | ~280 | (Value) |

| λmax (n → π) | ~340 | (Value) |

Note: The simulated values are illustrative and based on typical ranges for these functional groups. Experimental values would need to be determined empirically.

Mechanistic Insights from Computational Studies

Computational chemistry provides a window into the dynamics of chemical reactions, allowing for the exploration of reaction mechanisms at a level of detail that is often inaccessible through experimental means alone.

The synthesis of this compound likely involves a multi-step process, such as a nucleophilic aromatic substitution reaction where pyrazole displaces a leaving group on a substituted nitrobenzoate precursor. Computational studies can map out the potential energy surface of such a reaction, identifying the most energetically favorable pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction profile can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation energy and thus the rate of the reaction. For the synthesis of this compound, computational analysis could compare different potential leaving groups or reaction conditions to predict the optimal synthetic route.

Bonding Evolution Theory (BET) is a powerful method for analyzing the changes in chemical bonding throughout a reaction. It provides a detailed description of bond formation and cleavage, offering a deeper understanding of the reaction mechanism. BET, when applied to the synthesis of this compound, would allow for the precise tracking of the electronic rearrangements that occur as the pyrazole rings form bonds with the benzene core. This can reveal the intricate details of the electronic flux and the sequence of bond-forming and bond-breaking events.

Molecular Dynamics Simulations for Solution-Phase Behavior

While gas-phase calculations provide fundamental insights, the behavior of molecules in solution can be significantly different due to interactions with the solvent. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.

MD simulations can be used to study how the solvent influences the conformation of this compound. The orientation of the pyrazole rings and the ethyl ester group may change depending on the polarity and hydrogen-bonding capabilities of the solvent. By simulating the molecule in different solvents, one can predict its preferred conformations and how these might affect its reactivity and spectroscopic properties.

In solution, molecules of this compound will interact with each other and with solvent molecules. MD simulations can characterize these intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Understanding these interactions is crucial for predicting the solubility, aggregation behavior, and ultimately the material properties of the compound. For instance, the presence of multiple aromatic rings and polar groups suggests that π-π stacking and dipole-dipole interactions could play a significant role in its solution-phase behavior.

Chemical Reactivity and Derivatization

Reactions Involving the Nitro Group

The nitro group attached to the benzene (B151609) ring is a key site for chemical transformations, primarily through reduction to an amino group or by acting as an activating group for nucleophilic aromatic substitution.

Reduction to Amine and Subsequent Transformations

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding Ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate. This conversion is significant as it dramatically alters the electronic properties of the aromatic ring, transforming a strongly electron-withdrawing group into a strongly electron-donating one. This resulting amine can then serve as a versatile precursor for a variety of subsequent reactions.

Commonly employed methods for the reduction of aromatic nitro groups are expected to be effective for this compound. These methods include catalytic hydrogenation and the use of metals in acidic media. ijpsr.comtu-clausthal.de

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd/C | Methanol (B129727) or Ethanol (B145695), Room Temperature | Ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate |

| H₂/Raney Ni | Ethanol, Room Temperature/Slight Warming | Ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate |

| Sn/HCl | Ethanol, Reflux | Ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate |

| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, Reflux | Ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate |

| Na₂S₂O₄ | Water/Dioxane, Room Temperature | Ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate |

| This table presents generally accepted conditions for nitro group reduction and their expected application to Ethyl 2-nitro-4,5-di(1-pyrazolyl)benzoate. |

The newly formed amino group in Ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate can undergo a range of further transformations. For instance, it can be diazotized and subsequently converted into a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions. Furthermore, the amine can react with electrophiles such as acyl chlorides or anhydrides to form amides, or with isocyanates to produce ureas. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comnih.gov In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. In the case of this compound, the nitro group itself could potentially be displaced by a strong nucleophile, particularly due to its position ortho to the electron-withdrawing ester group.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. While theoretically possible, specific examples of SNAr reactions where the nitro group is displaced on this compound are not readily found in the surveyed literature. The presence of the two pyrazolyl groups also adds complexity, as they can influence the regioselectivity of the nucleophilic attack.

Reactions at the Ester Moiety

The ethyl ester group is another key site for derivatization, allowing for conversion into carboxylic acids, other esters, amides, and hydrazides.

Hydrolysis to Carboxylic Acid

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-Nitro-4,5-di(1-pyrazolyl)benzoic acid. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible due to the formation of the carboxylate salt.

| Conditions | Reagents | Product |

| Basic (Saponification) | Aqueous NaOH or KOH, followed by acid workup | 2-Nitro-4,5-di(1-pyrazolyl)benzoic acid |

| Acidic | Aqueous HCl or H₂SO₄, often with a co-solvent like ethanol or dioxane, heat | 2-Nitro-4,5-di(1-pyrazolyl)benzoic acid |

| This table outlines general conditions for ester hydrolysis and their expected application. |

The resulting carboxylic acid is a valuable intermediate for further synthesis, for example, in the formation of acid chlorides or in coupling reactions to form amides.

Transesterification Reactions

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. For example, reacting this compound with methanol under acidic conditions would be expected to yield Mthis compound. This reaction is typically an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Amidation and Hydrazide Formation

The ester group can be converted into an amide by reacting it with a primary or secondary amine. This reaction, known as aminolysis, often requires heating. The product of such a reaction with ammonia (B1221849) would be 2-Nitro-4,5-di(1-pyrazolyl)benzamide.

Similarly, reaction with hydrazine (B178648) (N₂H₄) or a substituted hydrazine leads to the formation of a hydrazide. The reaction of this compound with hydrazine hydrate (B1144303) would yield 2-Nitro-4,5-di(1-pyrazolyl)benzohydrazide. ijpsr.commdpi.com Hydrazides are versatile intermediates in their own right, used in the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles. google.com Microwave irradiation has been shown to accelerate the formation of hydrazides from esters. ijpsr.com

| Reagent | Product |

| Ammonia (NH₃) | 2-Nitro-4,5-di(1-pyrazolyl)benzamide |

| Primary Amine (R-NH₂) | N-Alkyl-2-nitro-4,5-di(1-pyrazolyl)benzamide |

| Secondary Amine (R₂NH) | N,N-Dialkyl-2-nitro-4,5-di(1-pyrazolyl)benzamide |

| Hydrazine Hydrate (N₂H₄·H₂O) | 2-Nitro-4,5-di(1-pyrazolyl)benzohydrazide |

| This table shows the expected products from the aminolysis and hydrazinolysis of this compound. |

Reactivity of the Pyrazolyl Rings

The pyrazole (B372694) rings are electron-rich heterocyclic systems, which makes them amenable to various modifications. Their reactivity is influenced by the two nitrogen atoms within the five-membered ring: one is a pyrrole-like acidic nitrogen, and the other is a pyridine-like basic nitrogen. nih.gov

Electrophilic Aromatic Substitution on Pyrazoles

The pyrazole ring is susceptible to electrophilic attack, primarily at the C4 position. pharmaguideline.comquora.comrrbdavc.org The electron density distribution in the pyrazole ring shows that the C4 carbon is the most electron-rich, making it the preferred site for electrophiles. quora.com This is because electrophilic attack at the C3 or C5 positions would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen. rrbdavc.org

N-Alkylation or N-Arylation of Pyrazole Nitrogens

The nitrogen atoms of the pyrazole rings can be functionalized through N-alkylation or N-arylation. The unsubstituted nitrogen of a pyrazole ring can be readily deprotonated by a base to form a nucleophilic pyrazole anion, which can then react with various electrophiles like alkyl halides. nih.govresearchgate.net This reaction can lead to the formation of N-alkylpyrazoles. researchgate.netmdpi.comsemanticscholar.org

For unsymmetrical pyrazoles, the regioselectivity of alkylation is often controlled by steric effects, with the alkyl group preferentially adding to the less hindered nitrogen atom. mdpi.comsemanticscholar.org In the context of this compound, the steric environment around each pyrazole nitrogen would be a key factor in determining the outcome of such reactions. A variety of alkylating agents can be employed, including alkyl halides and trichloroacetimidates, under either basic or acidic conditions. researchgate.netsemanticscholar.orggoogle.com

Table 1: General Conditions for N-Alkylation of Pyrazoles

| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Reference(s) |

|---|---|---|---|---|

| Alkyl Halides | K₂CO₃, Cs₂CO₃ | DMSO, Acetone | Room Temp. to Reflux | researchgate.netnih.gov |

| Trichloroacetimidates | Brønsted Acid (e.g., CSA) | DCE | Reflux | researchgate.netmdpi.comsemanticscholar.org |

| Alcohols | Crystalline Aluminosilicate | Gas Phase | 150-400 °C | google.com |

Coordination Chemistry with Metal Ions

The nitrogen atoms of the pyrazolyl rings, particularly the pyridine-like sp2-hybridized nitrogen, are excellent coordination sites for metal ions. nih.govnih.gov Bis(pyrazolyl) ligands are well-known for their ability to form stable complexes with a wide range of transition metals. nih.govrsc.orgcore.ac.uk These complexes can exhibit diverse geometries, including monomeric, dimeric, and polymeric structures. core.ac.uk

The specific compound, this compound, can act as a multidentate ligand, coordinating to metal ions through the nitrogen atoms of both pyrazole rings. The coordination can lead to the formation of various supramolecular structures, such as coordination cages. researchgate.net The electronic properties of the metal center and the steric and electronic nature of the ligand itself will dictate the final structure and properties of the resulting metal complex. researchgate.net The coordination chemistry of similar bis(pyrazolylmethyl)pyridine ligands with zinc(II) and cadmium(II) has been shown to result in monometallic complexes where the ligand binds in a tridentate fashion. researchgate.net

Reactions on the Benzoate (B1203000) Ring

The benzoate ring, being substituted with a deactivating nitro group and two pyrazolyl groups, will have its reactivity towards electrophilic and nucleophilic attack significantly modulated.

Further Functionalization (e.g., Halogenation, Sulfonation)

Further electrophilic aromatic substitution on the benzoate ring would be challenging due to the presence of the strongly deactivating nitro group. However, directed ortho-metalation strategies could potentially be employed to introduce additional functional groups at specific positions. Conversely, the electron-deficient nature of the ring could make it susceptible to nucleophilic aromatic substitution, where a suitable nucleophile could displace a leaving group on the ring, though this is less common for unsubstituted positions.

Cyclization Reactions Leading to Fused Heterocycles

The arrangement of the nitro group and the adjacent pyrazolyl group on the benzoate ring provides a template for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, reduction of the nitro group to an amine could be followed by a cyclization reaction involving one of the pyrazolyl groups to form a pyrazolo[3,4-f]indazole or a similar fused system. nih.gov The synthesis of pyrazolo[3,4-b]pyridines, for example, can be achieved through the cyclization of 5-aminopyrazoles with unsaturated ketones. nih.govmdpi.com Such cyclization strategies are powerful methods for constructing complex polycyclic aromatic systems. mdpi.combeilstein-journals.orgclockss.orgresearchgate.netnih.gov

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The generation of analogues and derivatives of this compound is crucial for understanding how molecular modifications influence its biological activity and physical properties. Key strategies for derivatization focus on the independent or combined modification of its core functional groups.

Modification of the Ethyl Ester Group

The ethyl ester moiety is a prime target for modification to alter the compound's polarity, solubility, and potential interactions with biological targets. Standard chemical transformations can be employed to generate a library of derivatives with varied ester functionalities or entirely new functional groups.

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-Nitro-4,5-di(1-pyrazolyl)benzoic acid. This transformation introduces a polar, acidic group that can participate in hydrogen bonding and salt formation.

Transesterification: By reacting the parent ester with different alcohols in the presence of an acid or base catalyst, a variety of new esters can be synthesized. This allows for the introduction of longer, shorter, or more complex alkyl or aryl groups, which can modulate the lipophilicity and steric bulk of the molecule.

Amidation: The ethyl ester can be converted to a wide range of amides through reaction with primary or secondary amines. This is often achieved by first converting the ester to the more reactive acyl chloride or by direct amidation at elevated temperatures. The resulting amides introduce a hydrogen bond donor and can significantly alter the molecule's biological activity. google.com

Interactive Data Table: Modification of the Ethyl Ester Group

| Derivative Name | R Group | Reagents and Conditions |

| 2-Nitro-4,5-di(1-pyrazolyl)benzoic acid | -H | NaOH, H₂O/EtOH, reflux |

| Mthis compound | -CH₃ | CH₃OH, H₂SO₄ (catalyst), reflux |

| Isopropyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate | -CH(CH₃)₂ | (CH₃)₂CHOH, Na (catalyst), reflux |

| 2-Nitro-4,5-di(1-pyrazolyl)benzamide | -NH₂ | 1. NaOH, H₂O/EtOH, reflux; 2. SOCl₂, reflux; 3. NH₃ |

| N-Benzyl-2-Nitro-4,5-di(1-pyrazolyl)benzamide | -NHCH₂Ph | 1. NaOH, H₂O/EtOH, reflux; 2. SOCl₂, reflux; 3. PhCH₂NH₂ |

Substitution on the Pyrazole Rings

The pyrazole rings offer additional sites for modification, primarily through electrophilic substitution reactions. The electronic nature of the pyrazole ring and the substituents on the benzene core will direct the position of substitution.

Alkylation: The nitrogen atoms of the pyrazole rings can be alkylated, although this may lead to the formation of pyrazolium (B1228807) salts. N-alkylation of pyrazoles can be achieved using various alkylating agents in the presence of a base. researchgate.net

Halogenation: Electrophilic halogenation of pyrazoles typically occurs at the C4 position of the pyrazole ring. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, respectively. These halogenated derivatives can then serve as handles for further cross-coupling reactions.